molecular formula C12H16 B6307621 cis-2-Methylcyclopentylbenzene CAS No. 20079-03-2

cis-2-Methylcyclopentylbenzene

Cat. No. B6307621
CAS RN: 20079-03-2
M. Wt: 160.25 g/mol
InChI Key: HUBOCMUMJWHHEY-UHFFFAOYSA-N
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Description

Cis-2-Methylcyclopentylbenzene (2MCPB) is a chemical compound that has been studied for its potential application in various scientific research fields. It is a cyclic hydrocarbon that belongs to the class of aromatic compounds, and is composed of a benzene ring with a methylcyclopentyl substituent. 2MCPB is an important intermediate in the synthesis of other aromatic compounds, and has been studied for its potential medicinal applications.

Mechanism of Action

The mechanism of action of cis-2-Methylcyclopentylbenzene is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other inflammatory mediators. This inhibition of COX-2 may lead to the anti-inflammatory and analgesic effects of cis-2-Methylcyclopentylbenzene. Additionally, cis-2-Methylcyclopentylbenzene may also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase may lead to the antidiabetic effects of cis-2-Methylcyclopentylbenzene.
Biochemical and Physiological Effects
cis-2-Methylcyclopentylbenzene has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and analgesic effects, as well as antidiabetic effects. Additionally, cis-2-Methylcyclopentylbenzene has been found to have antioxidant and neuroprotective effects, as well as cardioprotective effects.

Advantages and Limitations for Lab Experiments

Cis-2-Methylcyclopentylbenzene is a relatively stable and non-toxic compound, and is therefore relatively easy to work with in laboratory experiments. Additionally, the synthesis of cis-2-Methylcyclopentylbenzene is relatively simple and can be carried out in a short amount of time. However, cis-2-Methylcyclopentylbenzene is a highly reactive compound and can be easily oxidized or reduced, which can limit its use in certain experiments.

Future Directions

The potential applications of cis-2-Methylcyclopentylbenzene are still being explored. Future research should focus on further elucidating the mechanism of action of cis-2-Methylcyclopentylbenzene and exploring its potential applications in the fields of medicine, materials science, and catalysis. Additionally, further research should focus on the synthesis of derivatives of cis-2-Methylcyclopentylbenzene, as well as the development of new synthetic methods for the production of cis-2-Methylcyclopentylbenzene. Finally, further research should focus on the development of new analytical methods for the detection and quantification of cis-2-Methylcyclopentylbenzene.

Synthesis Methods

Cis-2-Methylcyclopentylbenzene can be synthesized through the reaction of cyclopentadiene with methyl iodide, followed by an intramolecular Friedel-Crafts reaction. This reaction has been found to be highly efficient and yields a good yield of the desired product. Additionally, the reaction can be catalyzed by Lewis acids such as boron trifluoride. This reaction is usually carried out under anhydrous conditions and in the presence of a solvent such as dichloromethane.

Scientific Research Applications

Cis-2-Methylcyclopentylbenzene has been studied for its potential application in various scientific research fields. It has been found to be a useful intermediate in the synthesis of other aromatic compounds, and has also been studied for its potential medicinal applications. For example, cis-2-Methylcyclopentylbenzene has been used in the synthesis of a number of drugs, including anti-inflammatory agents, antidiabetics, and analgesics. Additionally, cis-2-Methylcyclopentylbenzene has been studied for its potential use in the synthesis of polymers, catalysts, and other materials.

properties

IUPAC Name

(2-methylcyclopentyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBOCMUMJWHHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylcyclopentyl)benzene

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